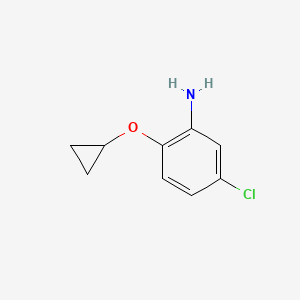
5-Chloro-2-cyclopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyclopropoxyaniline: is an organic compound with the molecular formula C9H10ClNO . It is a solid compound that appears as white to light yellow crystals. This compound is not soluble in water but can dissolve in many organic solvents. Due to its structural characteristics, this compound has significant applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-cyclopropoxyaniline can be synthesized through a multi-step reaction process. The synthesis typically begins with aniline as the starting material. The steps involve chlorination, cyclopropylation, and oxidation reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar multi-step reactions but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
5-Chloro-2-cyclopropoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-cyclopropoxyaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
- 5-Chloro-2-nitroaniline
- 5-Chloro-2-methoxyaniline
- 5-Chloro-2-ethoxyaniline
Comparison: 5-Chloro-2-cyclopropoxyaniline is unique due to its cyclopropoxy group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
SAWRLJSHIXEVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















